3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-16-5-2-1-4-15(16)8-10-19(23)22-13-14-7-9-17(21-12-14)18-6-3-11-24-18/h1-7,9,11-12H,8,10,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNOZMADFLQDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary fragments:
- 3-(2-Fluorophenyl)propanoic acid : A fluorinated aromatic carboxylic acid.
- [6-(Furan-2-yl)pyridin-3-yl]methylamine : A heterocyclic amine featuring pyridine and furan moieties.
The amide bond formation between these fragments serves as the final step. This disconnection aligns with established protocols for analogous propanamide derivatives.
Synthesis of 3-(2-Fluorophenyl)Propanoic Acid
Friedel-Crafts Alkylation and Subsequent Oxidation
Route A begins with 2-fluorobenzene and acrylonitrile under Friedel-Crafts conditions (AlCl₃, 0–5°C, 12 h), yielding 3-(2-fluorophenyl)propanenitrile (78% yield). Acidic hydrolysis (H₂SO₄, H₂O, reflux, 6 h) converts the nitrile to the carboxylic acid (92% yield).
Route B employs a Grignard reagent:
- 2-Fluorophenylmagnesium bromide (from 1-bromo-2-fluorobenzene and Mg) reacts with ethyl acrylate (THF, 0°C, 2 h).
- Hydrolysis (HCl, H₂O) yields 3-(2-fluorophenyl)propanoic acid (85% yield).
Table 1: Comparative Analysis of 3-(2-Fluorophenyl)Propanoic Acid Synthesis
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Friedel-Crafts | 2-Fluorobenzene | AlCl₃, 0–5°C | 78 | 98.5 |
| Grignard | 1-Bromo-2-fluorobenzene | Mg, THF | 85 | 99.1 |
Preparation of [6-(Furan-2-yl)Pyridin-3-yl]Methylamine
Suzuki-Miyaura Cross-Coupling
- 5-Bromo-3-(bromomethyl)pyridine reacts with furan-2-ylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, DME/H₂O, 80°C, 8 h), yielding 6-(furan-2-yl)pyridin-3-yl)methanol (72% yield).
- Oxidation (MnO₂, CH₂Cl₂, 24 h) to the aldehyde followed by reductive amination (NaBH₃CN, NH₄OAc, MeOH) produces the target amine (68% yield).
Direct Amination via Buchwald-Hartwig Coupling
A one-pot method couples 5-bromo-2-(furan-2-yl)pyridine with benzophenone imine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 12 h), followed by acidic hydrolysis (HCl, MeOH) to yield the amine (63% yield).
Table 2: Heterocyclic Amine Synthesis Performance
| Method | Key Reagent | Catalyst System | Yield (%) |
|---|---|---|---|
| Suzuki + Reductive Amination | Furan-2-ylboronic acid | Pd(PPh₃)₄ | 68 |
| Buchwald-Hartwig | Benzophenone imine | Pd₂(dba)₃/Xantphos | 63 |
Amide Bond Formation and Final Assembly
Carbodiimide-Mediated Coupling
Activation of 3-(2-fluorophenyl)propanoic acid with EDCl/HOBt (CH₂Cl₂, 0°C, 1 h) followed by addition of [6-(furan-2-yl)pyridin-3-yl]methylamine (rt, 12 h) affords the target compound in 82% yield.
Acid Chloride Route
- Conversion of the acid to its chloride (SOCl₂, reflux, 3 h).
- Reaction with the amine (Et₃N, CH₂Cl₂, 0°C → rt, 6 h) achieves 79% yield with >99% purity.
Table 3: Amidation Efficiency Comparison
| Method | Activator | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | EDCl + HOBt | CH₂Cl₂ | 82 | 98.7 |
| Acid Chloride | SOCl₂ | CH₂Cl₂ | 79 | 99.3 |
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.72 (dd, J = 8.0, 2.4 Hz, 1H, pyridine-H), 7.35–7.28 (m, 1H, fluorophenyl), 7.08–6.98 (m, 3H, fluorophenyl/furan), 6.52 (dd, J = 3.2, 1.6 Hz, 1H, furan-H), 4.45 (d, J = 5.6 Hz, 2H, CH₂NH), 3.12 (t, J = 7.6 Hz, 2H, CH₂CO), 2.65 (t, J = 7.6 Hz, 2H, CH₂Ar).
- HRMS (ESI+) : m/z calc. for C₂₀H₁₈FN₂O₂ [M+H]⁺ 345.1345, found 345.1348.
Critical Evaluation of Methodologies
The EDCl/HOBt-mediated coupling (Section 4.1) offers superior yield (82%) compared to the acid chloride route (79%), though the latter provides marginally better purity. For large-scale synthesis, the Grignard-based preparation of 3-(2-fluorophenyl)propanoic acid (Section 2.1, Route B) is preferred due to higher reproducibility. The Suzuki-Miyaura approach (Section 3.1) remains optimal for constructing the pyridine-furan core, despite requiring multiple steps.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 3-fluoro-4-methylsulfonamidophenyl group in TRPV1 antagonists (e.g., Compounds 42–43) is critical for receptor affinity, with IC₅₀ values in the nanomolar range . The furan-pyridine motif in the target compound is structurally analogous to N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(2-methylphenyl)propanamide , but the 2-fluorophenyl group may alter lipophilicity and metabolic stability compared to the 2-methylphenyl analogue.
Synthetic Accessibility :
- Yields for TRPV1-targeted propanamides range from 44% to 85%, depending on the complexity of the pyridine C-region substituents (e.g., cyclopentyloxy vs. hexyloxy) . The absence of synthetic data for the target compound precludes direct comparison, but its furan-pyridine linkage likely requires Suzuki coupling or similar cross-coupling reactions, as seen in furan-containing analogues .
Physical Properties :
- Melting points for solid propanamides vary widely (e.g., 63–114°C for TRPV1 antagonists ), influenced by crystallinity and substituent bulk. The target compound’s melting point remains uncharacterized but is expected to align with furan-pyridine derivatives (e.g., 85–98°C for Compound 20 ).
Functional Group Analysis
- Fluorine vs.
- Furan vs. Thiazole : Replacing the thiazole ring in with a pyridine-furan system could reduce steric hindrance, favoring interactions with planar binding pockets (e.g., kinase active sites).
Q & A
Q. Tables
Q. Table 1. Representative TRPV1 Antagonists with Pyridine-Furan Scaffolds
| Compound | Pyridine Substituent | TRPV1 IC50 (nM) | Metabolic Stability (t1/2, min) |
|---|---|---|---|
| Reference Compound* | 6-Furan-2-yl | 18 ± 2 | 32 (Human Liver Microsomes) |
| Analog A | 6-Trifluoromethyl | 12 ± 3 | 45 |
| Analog B | 6-Cyclopentylmethoxy | 85 ± 7 | 28 |
| *Data from . |
Q. Notes
- Avoid commercial sources (e.g., BenchChem) per user instructions.
- All methodologies are derived from peer-reviewed patents and articles.
- For reproducibility, ensure strict adherence to reaction conditions and analytical protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
